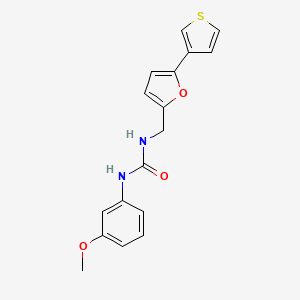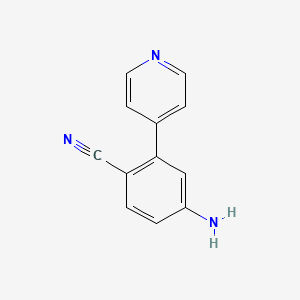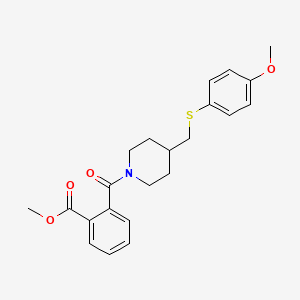
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be functionalized. Piperazine derivatives are known for their potential biological activities and are often used as intermediates in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the functionalization of the piperazine ring with various substituents. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis . Similarly, other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, were synthesized through condensation reactions . These methods provide a framework for the synthesis of the compound , although the specific synthesis details for "3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester" are not directly provided in the data.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed by X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture , while the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system . These studies provide insights into the molecular conformation and intermolecular interactions that could be expected for "3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester".
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the palladium-catalyzed synthesis of indoles . The reactivity of the piperazine ring allows for the introduction of various functional groups, which can lead to the formation of compounds with potential biological activities. The specific chemical reactions involving "3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester" are not detailed in the provided data, but the literature on similar compounds suggests a wide range of possible transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. The provided data does not include specific physical and chemical properties for "3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester". However, the characterization of similar compounds using spectroscopic methods and elemental analysis provides a basis for predicting the properties of the compound . The presence of the trifluoroethyl group is likely to affect the compound's lipophilicity and could potentially enhance its biological activity due to increased membrane permeability.
Scientific Research Applications
Synthesis of Vandetanib
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is utilized in the synthesis of vandetanib, a therapeutic agent. Through a series of chemical reactions involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, this compound contributes to the final synthesis of vandetanib. This process demonstrates the compound's utility in producing pharmaceuticals with commercial value and higher yields in manufacturing scales (W. Mi, 2015).
Paraben Analysis in Aquatic Environments
Although not directly related to 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester, studies on parabens, which are esters of para-hydroxybenzoic acid, provide insights into the environmental fate and analysis of similar chemical esters. Parabens, used as preservatives, have been extensively studied for their occurrence, behavior, and fate in aquatic environments. These studies underline the importance of understanding the environmental impact of various esters used in consumer products (Camille Haman et al., 2015).
Anti-mycobacterial Activity of Piperazine Derivatives
Piperazine, a core structural component of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester, is highlighted for its significance in medicinal chemistry, particularly against Mycobacterium tuberculosis. The review on piperazine derivatives underscores the potential of these compounds, including those with trifluoroethyl groups, in developing effective anti-mycobacterial agents (P. Girase et al., 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives, including those with complex ester groups, have been patented for various therapeutic uses, ranging from antipsychotic to anticancer applications. This indicates the broad therapeutic potential and versatility of piperazine-based compounds in drug discovery and development (A. Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJSEJEYXGIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)
![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)
![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)
